
ONC213: A Technical Guide to a Novel
Imipridone Targeting Mitochondrial Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ONC213

Cat. No.: B13145634 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
ONC213 is a novel, orally active small molecule belonging to the imipridone class of

compounds, currently under investigation for its potent anti-cancer properties, particularly in

hematological malignancies such as acute myeloid leukemia (AML). This technical guide

provides a comprehensive overview of the molecular structure, physicochemical properties,

and mechanism of action of ONC213. It details the signaling pathways modulated by the

compound, with a focus on its role as an inhibitor of α-ketoglutarate dehydrogenase (αKGDH),

leading to mitochondrial stress and the induction of the integrated stress response (ISR).

Detailed experimental protocols for key assays used to characterize ONC213's activity are also

provided, along with structured data presentations and visualizations to facilitate understanding

and further research.

Molecular Structure and Physicochemical
Properties
ONC213 is a distinct chemical entity with the following molecular characteristics:
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Property Value

Chemical Formula C₂₃H₂₂F₂N₄O

Molecular Weight 408.44 g/mol

CAS Number 1977540-13-8

SMILES String
O=C1C2=C(N3C(=NCC3)N1CC4=CC=C(F)C(F)

=C4)CCN(CC=5C=CC=CC5)C2

IUPAC Name Currently not publicly available

Melting Point Currently not publicly available

Water Solubility Currently not publicly available

logP Currently not publicly available

Note: Some physicochemical properties like IUPAC name, melting point, water solubility, and

logP are not yet publicly disclosed in the reviewed literature.

Mechanism of Action: Targeting Mitochondrial
Function and Inducing Cellular Stress
ONC213 exerts its anti-cancer effects through a multi-faceted mechanism primarily centered on

the disruption of mitochondrial metabolism and the subsequent activation of cellular stress

pathways, ultimately leading to apoptosis in cancer cells.

Inhibition of α-Ketoglutarate Dehydrogenase (αKGDH)
The primary molecular target of ONC213 is α-ketoglutarate dehydrogenase (αKGDH), a key

enzyme in the tricarboxylic acid (TCA) cycle.[1][2][3][4] By inhibiting αKGDH, ONC213 disrupts

the normal flow of the TCA cycle, leading to an accumulation of α-ketoglutarate and a reduction

in mitochondrial respiration.[1][2][3] This suppression of oxidative phosphorylation (OXPHOS)

is a critical event in the anti-leukemic activity of ONC213.[2][3][4]

Induction of Mitochondrial Stress and the Integrated
Stress Response (ISR)
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The inhibition of αKGDH and the consequent impairment of mitochondrial function trigger a

state of mitochondrial stress.[2][3][4][5] This stress activates the Integrated Stress Response

(ISR), a cellular signaling network that allows cells to adapt to various stress conditions.[2][5][6]

[7][8] A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor

2 alpha (eIF2α), which leads to a general decrease in protein synthesis but selectively

promotes the translation of specific mRNAs, most notably that of Activating Transcription Factor

4 (ATF4).[2][6][8]

ATF4 is a transcription factor that plays a crucial role in orchestrating the cellular response to

stress.[2][6][7][9] While the ISR is initially a pro-survival pathway, sustained or overwhelming

stress, as induced by ONC213, can push the balance towards apoptosis.[7][8]

Downregulation of Mcl-1 and Induction of Apoptosis
One of the critical downstream effects of the ONC213-induced ISR is the suppression of the

anti-apoptotic protein Mcl-1.[1][3][4] The reduction in Mcl-1 levels, combined with the overall

cellular stress, sensitizes cancer cells to apoptosis. This programmed cell death is a key

endpoint of ONC213 treatment.[1][2][3][10]

Potential Role of GPR132
While the direct interaction of ONC213 with the G-protein coupled receptor GPR132 has not

been definitively established, a related imipridone compound, ONC212, has been shown to be

a potent agonist of GPR132.[11][12] Activation of GPR132 has been linked to the induction of

the ISR, suggesting a potential, yet-to-be-confirmed, role for this receptor in the broader

mechanism of action of the imipridone class.[11][12]
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Caption: ONC213 mechanism of action signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b13145634?utm_src=pdf-body-img
https://www.benchchem.com/product/b13145634?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13145634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of

ONC213.

Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of ONC213 on cancer cell lines.

Workflow:

Caption: MTT assay experimental workflow.

Protocol:

Cell Seeding: Seed AML cell lines (e.g., MV4-11, OCI-AML3, MOLM-13) in 96-well plates at

a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

Treatment: Treat the cells with a serial dilution of ONC213 (e.g., ranging from 0.1 to 10 µM)

or vehicle control (DMSO).

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5%

CO₂.

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values using

appropriate software (e.g., GraphPad Prism).[5]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by ONC213.
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Protocol:

Cell Treatment: Treat AML cells with ONC213 at desired concentrations (e.g., 250 nM, 500

nM) for 48 hours.

Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and

Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room

temperature in the dark.

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative

cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late

apoptosis or necrosis.[5]

Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved

in the ONC213 signaling pathway.

Protocol:

Cell Lysis: Treat cells with ONC213 for the desired time points (e.g., 8, 24, 48 hours). Lyse

the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by

SDS-PAGE.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target

proteins (e.g., p-eIF2α, ATF4, Mcl-1, cleaved PARP, cleaved Caspase-3, and a loading
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control like β-actin) overnight at 4°C.[5]

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

In Vivo Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of ONC213 in a living organism.

Protocol:

Cell Implantation: Subcutaneously or intravenously inject a human AML cell line (e.g., MV4-

11) into immunodeficient mice (e.g., NOD/SCID or NSG mice).[5]

Tumor Growth: Allow the tumors to establish and reach a palpable size.

Treatment Administration: Administer ONC213 orally (p.o.) at a specified dose and schedule

(e.g., 50-75 mg/kg daily).[5]

Monitoring: Monitor tumor growth by measuring tumor volume with calipers and record the

body weight of the mice regularly.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further

analysis (e.g., immunohistochemistry, western blotting).

Summary and Future Directions
ONC213 represents a promising therapeutic candidate that targets a key metabolic

vulnerability in cancer cells. Its ability to inhibit αKGDH, induce mitochondrial stress, and

activate the ISR provides a unique mechanism to selectively kill malignant cells. The data

summarized in this guide highlight the potent anti-cancer activity of ONC213. Further research

is warranted to fully elucidate its IUPAC name and complete its physicochemical profile.

Continued investigation into the interplay between GPR132 and the ISR in the context of

ONC213 treatment may reveal additional layers of its mechanism of action. The detailed

experimental protocols provided herein should serve as a valuable resource for researchers
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dedicated to advancing our understanding and potential clinical application of this novel

imipridone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13145634#onc213-molecular-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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